Cas no 953040-23-8 (2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 2-氯-5-三氟甲基-8-羟基喹唑啉
- 2-chloro-5-(trifluoromethyl)quinazolin-8-ol
- 2-Chloro-5-(trifluoromethyl)-8-quinazolinol
- 2-chloro-5-(trifluoromethyl) quinazolin-8-ol
- F15797
- 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol
-
- MDL: MFCD28140218
- インチ: 1S/C9H4ClF3N2O/c10-8-14-3-4-5(9(11,12)13)1-2-6(16)7(4)15-8/h1-3,16H
- InChIKey: UXNZJYPQYMHHHQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C2C(C(=CC=C2C(F)(F)F)O)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 264
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 46
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM219416-1g |
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 97% | 1g |
$556 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-1G |
2-chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 95% | 1g |
¥ 3,425.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-250mg |
2-chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 95% | 250mg |
¥1498.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-500mg |
2-chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 95% | 500mg |
¥2491.0 | 2024-04-16 | |
Ambeed | A482537-1g |
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 98% | 1g |
$589.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-100mg |
2-chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 95% | 100mg |
¥936.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-10g |
2-chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 95% | 10g |
¥18684.0 | 2024-04-16 | |
Crysdot LLC | CD11004540-1g |
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 97% | 1g |
$589 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-10.0g |
2-chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 95% | 10.0g |
¥17114.0000 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559021-1g |
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol |
953040-23-8 | 98% | 1g |
¥3930.00 | 2024-04-24 |
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol 関連文献
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
2-Chloro-5-(trifluoromethyl)quinazolin-8-olに関する追加情報
Introduction to 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol (CAS No. 953040-23-8)
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol, identified by its Chemical Abstracts Service (CAS) number 953040-23-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline scaffold, a class of molecules widely recognized for their biological activity and potential therapeutic applications. The presence of both chloro and trifluoromethyl substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The quinazoline core is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring, which is known to exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural features of 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol contribute to its potential as a pharmacophore in drug discovery. Specifically, the chloro group at the 2-position and the trifluoromethyl group at the 5-position enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their versatility in modulating various biological targets. One of the most notable areas of investigation has been their role in cancer therapy. Quinazoline derivatives have been shown to inhibit kinases and other enzymes involved in tumor progression. For instance, several quinazoline-based compounds have demonstrated efficacy in preclinical studies against breast, lung, and colorectal cancers. The mechanism of action often involves interference with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.
The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol is particularly noteworthy as it can significantly influence the pharmacokinetic properties of a molecule. Trifluoromethylation enhances binding affinity to biological targets by increasing lipophilicity and reducing metabolic susceptibility. This modification has been widely employed in the development of drugs like dabrafenib and trametinib, which are used in the treatment of melanoma. The incorporation of this moiety into quinazoline derivatives suggests that 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol may exhibit similar benefits in terms of improved bioavailability and target engagement.
Moreover, the chloro substituent at the 2-position of the quinazoline ring can serve as a handle for further chemical modifications. Chloro groups are often used in medicinal chemistry due to their ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This flexibility makes 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol a promising intermediate for synthesizing more complex derivatives with tailored biological activities.
Recent advances in computational chemistry have also facilitated the exploration of quinazoline derivatives like 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol. Molecular docking studies have been instrumental in predicting binding interactions with target proteins, helping researchers design molecules with enhanced potency and selectivity. These computational approaches have complemented experimental efforts by providing insights into structural optimization strategies. For example, virtual screening has identified novel quinazoline derivatives that exhibit inhibitory activity against specific kinases implicated in cancer.
The synthesis of 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps typically include condensation reactions to form the quinazoline core, followed by functional group manipulations such as chlorination and trifluoromethylation. The use of advanced synthetic techniques ensures that impurities are minimized, which is crucial for pharmaceutical applications.
In conclusion, 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol (CAS No. 953040-23-8) represents a significant compound in medicinal chemistry due to its structural features and potential biological activities. Its quinazoline scaffold combined with chloro and trifluoromethyl substituents positions it as a valuable candidate for further development into therapeutic agents. Ongoing research continues to uncover new applications for this compound, underscoring its importance in drug discovery efforts aimed at addressing various diseases.
953040-23-8 (2-Chloro-5-(trifluoromethyl)quinazolin-8-ol) 関連製品
- 2228398-50-1(2-(but-3-yn-2-yl)-4-methylphenol)
- 1597104-82-9(4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one)
- 87233-54-3(2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole)
- 2243512-38-9((1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid)
- 1600794-43-1(4-Bromo-α-(1,1-dimethylethyl)-5-methyl-2-thiophenemethanol)
- 857371-41-6(4-methyl-4H-1,2,4-triazol-3-amine hydroiodide)
- 1550591-21-3(1-[4-(hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one)
- 16344-34-6(2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid)
- 16656-50-1(Phosphonic Acid, P-(Aminophenylmethyl)-, Diethyl Ester, Hydrochloride (1:1))
- 848786-25-4(2,2-Difluoro-3-hydroxybutanoic Acid)
